molecular formula C14H12INO2S B15329513 N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide

N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide

Cat. No.: B15329513
M. Wt: 385.22 g/mol
InChI Key: IQETXMVNUVLSAP-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an iodobenzylidene group attached to a 4-methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide typically involves the condensation of 2-iodobenzaldehyde with 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. Common solvents used in this reaction include ethanol or methanol, and the reaction may be facilitated by the addition of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The iodo group in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromobenzylidene)-4-methylbenzenesulfonamide
  • N-(2-Chlorobenzylidene)-4-methylbenzenesulfonamide
  • N-(2-Fluorobenzylidene)-4-methylbenzenesulfonamide

Uniqueness

N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide is unique due to the presence of the iodo group, which can impart distinct reactivity and properties compared to its bromine, chlorine, or fluorine analogs. The iodo group is larger and more polarizable, which can influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C14H12INO2S

Molecular Weight

385.22 g/mol

IUPAC Name

(NE)-N-[(2-iodophenyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H12INO2S/c1-11-6-8-13(9-7-11)19(17,18)16-10-12-4-2-3-5-14(12)15/h2-10H,1H3/b16-10+

InChI Key

IQETXMVNUVLSAP-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CC=C2I

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.